Cas no 1251613-91-8 (6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide)

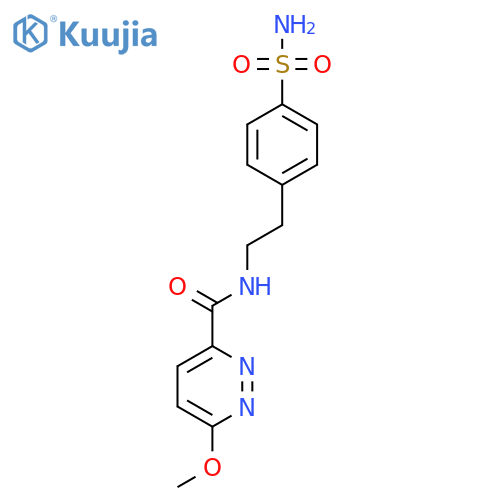

1251613-91-8 structure

商品名:6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide

6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide

- 6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide

- 1251613-91-8

- 6-methoxy-N-(4-sulfamoylphenethyl)pyridazine-3-carboxamide

- VU0531896-1

- CHEMBL4961114

- F6090-0047

- AKOS024531878

-

- インチ: 1S/C14H16N4O4S/c1-22-13-7-6-12(17-18-13)14(19)16-9-8-10-2-4-11(5-3-10)23(15,20)21/h2-7H,8-9H2,1H3,(H,16,19)(H2,15,20,21)

- InChIKey: XPKNLRBRNGKIBK-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)CCNC(C1=CC=C(N=N1)OC)=O)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 336.08922618g/mol

- どういたいしつりょう: 336.08922618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 133Ų

6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6090-0047-2mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-10mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-50mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-5μmol |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-15mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-75mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-2μmol |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-10μmol |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-25mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0047-20mg |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

1251613-91-8 | 20mg |

$148.5 | 2023-09-09 |

6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

1251613-91-8 (6-methoxy-N-2-(4-sulfamoylphenyl)ethylpyridazine-3-carboxamide) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量